molecular formula C9H8F2O3 B2957932 3-(2,2-Difluoroethoxy)benzoic acid CAS No. 812700-19-9

3-(2,2-Difluoroethoxy)benzoic acid

Cat. No.: B2957932
CAS No.: 812700-19-9
M. Wt: 202.157
InChI Key: VNUDXYRBOOGWJL-UHFFFAOYSA-N
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Description

3-(2,2-Difluoroethoxy)benzoic acid is an organic compound with the molecular formula C9H8F2O3 and a molecular weight of 202.15 g/mol It is characterized by the presence of a benzoic acid moiety substituted with a 2,2-difluoroethoxy group at the third position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,2-Difluoroethoxy)benzoic acid typically involves the reaction of 3-hydroxybenzoic acid with 2,2-difluoroethanol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions to facilitate the formation of the ether linkage . The general reaction scheme is as follows:

3-Hydroxybenzoic acid+2,2-DifluoroethanolCatalyst3-(2,2-Difluoroethoxy)benzoic acid\text{3-Hydroxybenzoic acid} + \text{2,2-Difluoroethanol} \xrightarrow{\text{Catalyst}} \text{this compound} 3-Hydroxybenzoic acid+2,2-DifluoroethanolCatalyst​3-(2,2-Difluoroethoxy)benzoic acid

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions ensures the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

3-(2,2-Difluoroethoxy)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: The carboxylic acid group can be reduced to an alcohol or aldehyde.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic substitution reactions often involve reagents like bromine (Br2) and nitric acid (HNO3).

Major Products Formed

Scientific Research Applications

3-(2,2-Difluoroethoxy)benzoic acid has diverse applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-(2,2-Difluoroethoxy)benzoic acid involves its interaction with specific molecular targets. The presence of the difluoroethoxy group enhances its binding affinity and selectivity towards certain enzymes and receptors. The compound may inhibit or activate specific pathways, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-(2,2-Difluoroethoxy)benzoic acid
  • 3-(2,2-Difluoroethoxy)phenol
  • 3-(2,2-Difluoroethoxy)aniline

Uniqueness

This compound is unique due to the presence of both the benzoic acid and difluoroethoxy moieties, which confer distinct chemical and biological properties. Its structural features differentiate it from other similar compounds, making it a valuable compound for various applications .

Properties

IUPAC Name

3-(2,2-difluoroethoxy)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F2O3/c10-8(11)5-14-7-3-1-2-6(4-7)9(12)13/h1-4,8H,5H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNUDXYRBOOGWJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OCC(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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